“3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid” is a chemical compound with the CAS Number: 1380327-56-9 . It has a molecular weight of 339.35 . The IUPAC name for this compound is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid .
The InChI code for this compound is 1S/C19H17NO5/c21-17(22)19(10-24-11-19)20-18(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) .
This compound is a solid at room temperature . It is stored in a refrigerator .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid is a complex organic compound with the molecular formula and a molecular weight of 339.35 g/mol. This compound is notable for its unique structure, which incorporates a fluorenylmethoxycarbonyl group, commonly used as a protecting group in peptide synthesis. The compound is classified as a non-proteinogenic amino acid derivative and serves as a valuable building block in organic synthesis and medicinal chemistry.
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid typically involves several key steps:
This multi-step synthetic route allows for the selective introduction of functional groups while minimizing side reactions during the synthesis process .
The molecular structure of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid features:
The InChI code for this compound is 1S/C19H17NO5/c1-21-19(22)18(20)16-12-14(4-5-14)15(16)13-10-7-8-11(13)6-9-17(21)23/h6-12,20H,4-5,18H2,1-3H3
, indicating its complex connectivity .
The compound exhibits a high purity level (>97%) and has been characterized by various analytical techniques including NMR spectroscopy and mass spectrometry. Specific physical properties such as melting point and solubility characteristics have not been extensively documented but can be inferred from related compounds.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid undergoes several types of chemical reactions:
These reactions are crucial for utilizing the compound in synthetic applications, particularly in peptide synthesis .
The mechanism of action for 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid primarily revolves around its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino and carboxylic acid groups become available to participate in peptide bond formation, thus enabling the synthesis of complex peptides and proteins .
While specific physical properties are less documented, related compounds typically exhibit:
The compound's chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid has several significant applications:
The journey of oxetane rings from chemical curiosities to privileged scaffolds in medicinal chemistry spans several decades. Early interest was primarily driven by their natural occurrence in taxane diterpenoids, notably paclitaxel (Taxol®), where the oxetane D-ring plays a crucial role in maintaining the bioactive conformation through a hydrogen-bonding network and conformational locking mechanism [3]. Structural analyses revealed that the oxetane's rigid geometry and significant ring strain (approximately 106 kJ/mol) enforce specific torsional angles essential for paclitaxel's tubulin-binding activity. This natural precedent inspired medicinal chemists to explore synthetic oxetanes as isosteric replacements for common functional groups. Research demonstrated that oxetanes could effectively mimic gem-dimethyl groups while simultaneously reducing lipophilicity (cLogP reduction of ~0.5-1.5 units) and improving aqueous solubility [2] [3]. The oxetane's polar surface area (approximately 25 Ų) and dipole moment (~2.5 D) contribute to favorable physicochemical properties, making it an attractive alternative to carbonyl groups or morpholine rings in drug design. The emergence of 3-substituted oxetanes as carboxylic acid bioisosteres represented a particularly significant advancement, as evidenced by the development of danuglipron, an oxetane-containing GLP-1 receptor agonist for diabetes treatment [3] [7]. This strategic replacement maintains key interactions while improving membrane permeability and metabolic stability—advantages directly applicable to peptide-based therapeutics.
Table 1: Key Milestones in Oxetane-Based Drug Development
Year | Development | Significance |
---|---|---|
1993 | FDA approval of paclitaxel | Validated oxetane as a biologically active scaffold |
2010s | Oxetanes as gem-dimethyl replacements | Improved physicochemical properties of lead compounds |
2017 | Oxetan-3-ol as carboxylic acid bioisostere | Enhanced membrane permeability in profen analogs |
2020 | Danuglipron (GLP-1 agonist) | Demonstrated therapeutic application of oxetane bioisosterism |
2025 | Biocatalytic synthesis of chiral oxetanes | Enabled sustainable production of enantiopure oxetane derivatives |
The Fmoc protecting group revolutionized peptide synthesis through its unique combination of base-labile deprotection and exceptional orthogonality toward acid-labile protecting groups. This characteristic enables its integration into sophisticated solid-phase peptide synthesis (SPPS) strategies, particularly the Fmoc/t-butyl (tBu) approach that dominates modern peptide production [1]. For oxetane amino acids like 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid, the Fmoc group provides critical protection for the oxetane amine during synthesis, while the carboxylic acid remains available for activation and coupling. The deprotection mechanism involves piperidine-mediated β-elimination, generating dibenzofulvene and carbon dioxide, with the former efficiently scavenged to prevent side reactions [1] [4]. This process is readily monitored via UV absorbance at 301 nm, facilitating quality control during automated synthesis. The orthogonality of Fmoc toward acid-labile groups (e.g., t-butyl, trityl, and Pbf) enables the synthesis of complex peptides containing acid-sensitive modifications, such as phosphorylated or glycosylated residues. Furthermore, Fmoc protection is compatible with chlorotrityl chloride resins that offer superior loading efficiency and mild cleavage conditions compared to traditional resins used with Boc chemistry. Recent innovations have addressed synthetic challenges specific to sterically constrained amino acids, including temporary metal complexation strategies that enable selective Fmoc protection of hindered amines, as demonstrated in spiroligomer synthesis [4]. This approach utilizes copper(II) complexation to shield the primary amino group while introducing Fmoc at the secondary amine, overcoming previous limitations in synthesizing Fmoc-protected bis-amino acids.
Table 2: Advantages of Fmoc Protection Strategy in Solid-Phase Synthesis
Characteristic | Advantage | Relevance to Oxetane Amino Acids |
---|---|---|
Orthogonal deprotection | Compatibility with acid-labile side chain protection | Enables incorporation of sensitive functional groups |
UV-monitorable (301 nm) | Real-time reaction monitoring | Ensures coupling efficiency for sterically hindered residues |
Mild basic conditions | Avoids strong acid exposure | Preserves acid-sensitive oxetane ring integrity |
Compatibility with diverse linkers | Enables high-yield cleavage | Facilitates use of chloro-trityl resin for sterically demanding building blocks |
Scalability | Multiton production capability | Supports therapeutic peptide manufacturing |
The strategic incorporation of 3-aminooxetane-3-carboxylic acid derivatives into peptide chains induces profound conformational effects that address fundamental limitations of natural peptides. The spirocyclic quaternary center enforces pronounced backbone constraints, effectively reducing conformational entropy and stabilizing extended or turn structures inaccessible to natural amino acids [3] [6]. This preorganization significantly enhances target binding affinity by minimizing the entropic penalty associated with peptide folding upon target engagement. Furthermore, the oxetane's electronic properties influence adjacent amide bonds, modulating their hydrogen-bonding capacity and rotational freedom, which directly impacts secondary structure formation. When positioned at i+1 positions in β-turns, oxetane derivatives can nucleate specific turn geometries critical for molecular recognition [5] [10]. Beyond conformational control, the oxetane ring substantially enhances proteolytic resistance by introducing steric hindrance around the scissile amide bond and eliminating recognizable peptide backbone patterns. Studies on sulfono-γ-AApeptides incorporating constrained building blocks demonstrate complete stability against proteolytic enzymes even after 24-hour incubation, contrasting sharply with natural peptides [10]. This stability is paramount for therapeutic applications where rapid degradation limits efficacy. The synthetic versatility of Fmoc-protected derivatives like 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid enables their efficient incorporation into automated synthesis protocols. Recent applications include the development of helical peptidomimetics targeting the p53-MDM2 interaction, where oxetane-containing analogues achieved nanomolar binding affinity (Kd = 26 nM) through precise spatial projection of hydrophobic side chains into the MDM2 binding cleft [5] [10]. The oxetane's ability to enforce torsional angles approximating α-helical parameters (φ ≈ -60°, ψ ≈ -40°) makes it particularly valuable for stabilizing helical domains critical for protein-protein interaction inhibition.
Table 3: Conformational and Biological Effects of Oxetane Incorporation in Peptides
Property | Effect | Structural Basis |
---|---|---|
Proteolytic stability | Resistance to enzymatic degradation | Steric blocking of protease active site access |
Helical propensity | Stabilization of α-helical conformations | Enforcement of φ/ψ angles approximating helical geometry |
Binding affinity | Enhanced target interaction | Preorganization reduces entropic penalty upon binding |
Membrane permeability | Improved cellular uptake | Reduced hydrogen-bonding capacity and polarity |
Solubility | Context-dependent enhancement | Introduction of hydrophilic heterocycle |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2